molecular formula C10H9N3O2 B11812759 4-Nitro-3-(p-tolyl)-1H-pyrazole

4-Nitro-3-(p-tolyl)-1H-pyrazole

Cat. No.: B11812759
M. Wt: 203.20 g/mol
InChI Key: GCDGOJTYGSVWQA-UHFFFAOYSA-N
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Description

4-Nitro-3-(p-tolyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. The presence of a nitro group and a p-tolyl group in the structure of this compound makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3-(p-tolyl)-1H-pyrazole typically involves the reaction of p-tolylhydrazine with a nitro-substituted ketone. The reaction is carried out under acidic or basic conditions, depending on the specific reagents used. Commonly, the reaction is performed in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-(p-tolyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts and are carried out under controlled temperature conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 4-amino-3-(p-tolyl)-1H-pyrazole.

    Substitution: Formation of various substituted derivatives depending on the specific electrophile used.

Scientific Research Applications

4-Nitro-3-(p-tolyl)-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-3-(p-tolyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-1H-pyrazole: Lacks the p-tolyl group, making it less hydrophobic and potentially less bioactive.

    3-(p-Tolyl)-1H-pyrazole: Lacks the nitro group, resulting in different chemical reactivity and biological properties.

    4-Amino-3-(p-tolyl)-1H-pyrazole: A reduced form of 4-Nitro-3-(p-tolyl)-1H-pyrazole with different chemical and biological activities.

Uniqueness

This compound is unique due to the presence of both the nitro and p-tolyl groups, which confer distinct chemical reactivity and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

5-(4-methylphenyl)-4-nitro-1H-pyrazole

InChI

InChI=1S/C10H9N3O2/c1-7-2-4-8(5-3-7)10-9(13(14)15)6-11-12-10/h2-6H,1H3,(H,11,12)

InChI Key

GCDGOJTYGSVWQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

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